Schisandrin

Description

Contextualization of Schisandrin within Natural Product Chemistry and Lignan (B3055560) Research

This compound is characterized as a dibenzocyclooctadiene lignan, a class of natural compounds known for their distinct chemical structures and diverse biological activities. ontosight.aichemicalbook.comnih.gov This compound is primarily isolated from the fruits of Schisandra chinensis (Turcz.) Baill., a plant widely recognized in traditional medicine and commonly referred to as the five-flavor berry or wu wei zi. ontosight.airesearchgate.netmdpi.com

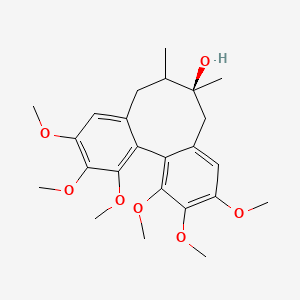

Lignans (B1203133) constitute a significant area within natural product chemistry, representing a group of plant secondary metabolites derived from the oxidative dimerization of two phenylpropane units. The genus Schisandra is particularly rich in these compounds, with over 50 types of lignans identified from Schisandra chinensis alone. mdpi.comnih.gov Beyond this compound, other notable lignans found in Schisandra chinensis include this compound A, this compound B, this compound C, Schisandrol A, Schisandrol B, and Schisantherin A. mdpi.comnih.govnih.gov this compound's chemical structure features a cyclooctadiene ring with two attached benzene (B151609) rings. ontosight.ai Its chemical formula is C24H32O7, and it possesses a molecular weight of 432.5 g/mol . nih.gov The lipophilic nature of this compound is crucial, as it contributes to its ability to traverse cell membranes and interact with various biological targets within physiological systems. ontosight.ai

Historical Trajectory and Evolution of this compound-focused Investigations

The plant Schisandra chinensis, the source of this compound, boasts a long and venerable history in Traditional Chinese Medicine (TCM). Its medicinal properties were first documented in the ancient text Shen Nong's Classic Materia Medica, dating back to between 100 BCE and 200 CE. researchgate.netmdpi.com For millennia, the dried fruits of Schisandra chinensis have been traditionally employed for a variety of therapeutic purposes, including their attributed benefits to lung health, kidney nourishment, and the promotion of fluid production within the body. researchgate.net

The scientific investigation into this compound as a distinct chemical entity commenced in the mid-20th century. Notably, the isolation and identification of this compound (also referred to as Schizandrin) were achieved in 1961 by N.K. Kochetkov. mdpi.com This pivotal discovery marked a transition from empirical traditional use to systematic scientific inquiry. Following this isolation, research efforts expanded, particularly in Russia during the 1960s, where studies scientifically validated the adaptogenic properties of Schisandra chinensis extracts. mdpi.com

The evolution of this compound-focused investigations has since progressed significantly. Modern pharmacological studies have delved into the diverse biological activities of this compound and its related lignans. Current research paradigms encompass a broad spectrum of potential effects, including antioxidant, anti-inflammatory, anti-cancer, hepatoprotective, and neuroprotective properties. ontosight.aichemicalbook.comresearchgate.netnih.govnih.govfrontiersin.orgnih.gov This trajectory underscores a continuous effort to elucidate the molecular mechanisms underlying the traditional uses and observed biological activities of this compound.

Scope and Research Paradigm of the Current Scholarly Overview

This scholarly overview is dedicated exclusively to the chemical compound this compound, focusing on its classification, structural characteristics, and the historical progression of its scientific investigation. The research paradigm herein encompasses the contextualization of this compound within the broader field of natural product chemistry and lignan research, tracing its historical trajectory from traditional empirical use to modern pharmacological studies. The scope is strictly limited to detailed research findings concerning this compound's documented biological activities as reported in scientific literature. Crucially, this article rigorously excludes information pertaining to dosage, administration protocols, and safety or adverse effect profiles, maintaining a focus solely on the chemical and mechanistic aspects of this compound research.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C24H32O7 |

|---|---|

Poids moléculaire |

432.5 g/mol |

Nom IUPAC |

(9S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol |

InChI |

InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13?,24-/m0/s1 |

Clé InChI |

YEFOAORQXAOVJQ-PUCHIXIPSA-N |

SMILES isomérique |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@]1(C)O)OC)OC)OC)OC)OC)OC |

SMILES canonique |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |

Pictogrammes |

Irritant; Environmental Hazard |

Synonymes |

schisandrin schizandrin schizandrol A wuweizisu A |

Origine du produit |

United States |

Detailed Research Findings

Schisandrin has been the subject of numerous investigations revealing a spectrum of biological activities, predominantly in in vitro and preclinical models. These findings contribute to understanding its potential mechanisms of action.

Antioxidant and Anti-inflammatory Activities: this compound is recognized for its antioxidant and anti-inflammatory properties. chemicalbook.com It has been shown to reduce the formation of reactive oxygen species (ROS) and inhibit the mitochondrial pathway of apoptosis and oxidative stress. chemicalbook.com In isolated rat cortical cells, this compound (at concentrations of 10 and 100 μM) prevented glutamate-induced cytotoxicity, inhibited the production of nitric oxide (NO) and ROS, and preserved mitochondrial membrane potential. chemicalbook.com Furthermore, this compound has demonstrated anti-inflammatory effects by suppressing NO and prostaglandin (B15479496) E2 (PGE2) production, as well as inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at the protein level. This occurs through the inhibition of p38 and JNK phosphorylation and NF-κB activation. researchgate.net It has also been reported to alleviate lung damage by reducing inflammatory factors and abnormal apoptosis of cells, with its protective effect linked to the inhibition of NLRP3 and JAK2/STAT3 inflammatory pathways. researchgate.net

Antitumor Activities: this compound exhibits antitumor effects, including inducing cell cycle arrest and inhibiting cancer cell growth. chemicalbook.com Specifically, it has been shown to induce cell cycle arrest at the G0/G1 phase and inhibit the growth of T47D and MDA-MB-231 breast cancer cells at a concentration of 100 μM. chemicalbook.com

Neuroprotective and Antiamnesic Effects: this compound has demonstrated neuroprotective activity, including against glutamate-induced neurotoxicity. chemicalbook.com It has also improved cognitive impairment and hippocampal cell loss in rat models. researchgate.net In models of PC12 depressive cells, this compound effectively reduced the number of apoptotic cells, inhibited proapoptotic proteins (cleaved Caspase-3 and Bax), and increased antiapoptotic protein (Bcl-2) expression, while also reducing mitochondrial membrane potential in CORT-induced PC12 depressive cell models. researchgate.net

Table 1: In Vitro Effects of this compound on Cellular Processes

Biosynthesis Pathways and Genetic Regulation

Elucidation of Dibenzocyclooctadiene Lignan (B3055560) Biosynthesis in Schisandra Species

The biosynthesis of lignans (B1203133) generally originates from the phenylpropanoid pathway. However, the formation of dibenzocyclooctadiene lignans, characteristic of the Schisandraceae family, diverges significantly. Unlike the biosynthesis of lignans such as podophyllotoxin, which typically commences with pinoresinol (B1678388), the pathway for dibenzocyclooctadiene lignans is initiated with isoeugenol (B1672232). cdutcm.edu.cn

Initial steps in this pathway involve the metabolism of isoeugenol into intermediates like verrucosin (B10858016) and dihydroguaiaretic acid. These transformations are catalyzed by specific enzymes, including dirigent proteins (DIR) and pinoresinol-lariciresinol reductases (PLR). cdutcm.edu.cn Subsequently, dihydroguaiaretic acid undergoes further modifications, converting into schisandrin or other gomisin-type lignans through a series of steps mediated by O-methyltransferases (OMTs), cytochrome P450 enzymes (CYPs), and UDP-glucose-dependent glucosyltransferases (UGTs). cdutcm.edu.cn Despite significant progress, the complete elucidation of this unique biosynthetic pathway remains an ongoing area of research. cdutcm.edu.cn Furthermore, coniferyl alcohol serves as a synthetic precursor, and the enzyme coniferyl alcohol acyltransferase (CFAT) is involved in forming coniferyl acetate, a crucial early step in the hypothetical pathway leading to dibenzocyclooctadiene lignans.

Enzymatic Mechanisms and Gene Expression in this compound Formation

The formation of this compound is orchestrated by a precise interplay of enzymatic activities and gene expression regulation.

Dirigent proteins (DIRs) play a crucial role in facilitating the stereo- and regio-selective coupling of monolignol radicals, which is a fundamental step in lignan biosynthesis. In the context of Schisandra species, DIRs, along with Pinoresinol-Lariciresinol Reductases (PLRs), are directly involved in the initial conversion of isoeugenol into intermediates such as verrucosin and dihydroguaiaretic acid. cdutcm.edu.cn While PLR is generally known as an NADPH-dependent enzyme that reduces pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356) in the broader lignan pathway, its specific function in Schisandra's unique pathway is linked to the formation of dihydroguaiaretic acid. cdutcm.edu.cn Transcriptomic analyses of Schisandra chinensis and Schisandra sphenanthera have identified various unigenes homologous to DIR and PLR, indicating their involvement in the lignan biosynthetic process. cdutcm.edu.cn Notably, unigenes homologous to isoeugenol synthase 1 (IGS1) and DIR have shown increased expression during the post-fruit development stage in S. chinensis, suggesting their critical role in regulating this compound biosynthesis.

Transcriptomic and metabolomic approaches have proven invaluable for mapping the complex biosynthetic pathways in non-model plant species like Schisandra, where complete genome sequencing data may be limited. Long-read transcriptome sequencing has been employed to generate comprehensive gene expression data from various tissues of S. chinensis, including leaves, roots, and fruits, leading to the identification of a large number of unique transcripts and unigenes. cdutcm.edu.cn

Transcriptomic profiling during fruit development in S. chinensis has revealed an upregulation of the phenylpropanoid biosynthetic pathway, which is linked to coniferyl alcohol biosynthesis. This upregulation forms a transcriptional network with fruit ripening-related genes, particularly those involved in abscisic acid (ABA) signaling. cdutcm.edu.cn To further understand the regulatory networks, correlation tests have been performed between quantitative changes in metabolites and transcripts across different fruit developmental stages (e.g., green and dark red). These analyses have identified strong correlations between 153 transcripts and 21 metabolites, enabling the construction of intricate interaction networks that provide insights into the regulation of lignan metabolism. Such integrated omics approaches are crucial for identifying candidate genes and elucidating the molecular mechanisms underlying lignan biosynthesis and accumulation in Schisandra species.

Factors Influencing Biosynthetic Accumulation in Plant Tissues

The accumulation of this compound and other lignans in Schisandra plants is influenced by various factors, including tissue-specific expression and regulatory elements. Lignans are preferentially enriched in certain plant tissues, with fruits and roots of Schisandra sphenanthera showing particularly high accumulation levels.

Studies have demonstrated a close relationship between the gene expression profiles related to lignan metabolism and the actual levels of metabolite accumulation in different tissues. Transcription factors such as MYB, bHLH, and ERF, known for their roles in regulating secondary metabolism, exhibit diverse expression patterns and are implicated in controlling lignan biosynthesis. For instance, specific genes like PAL1, C4H-2, CAD1, CYB8, OMT27, OMT57, MYB18, bHLH3, and bHLH5 have been correlated with lignan accumulation in S. sphenanthera fruit, while CCR5, SDH4, CYP8, CYP20, and ERF7 are associated with accumulation in roots. The activation of the phenylpropanoid biosynthetic pathway, a precursor to lignan synthesis, has been observed in both fruit and root tissues. Furthermore, research in Linum usitatissimum suggests that ABA signaling plays a key role in regulating PLR expression and lignan accumulation, indicating a potential similar regulatory mechanism in Schisandra species. cdutcm.edu.cn

Table 1: Key Enzymes/Proteins and Their Roles in this compound Biosynthesis

| Enzyme/Protein Class | Role in this compound Biosynthesis | Associated Precursors/Intermediates |

| Dirigent Proteins (DIR) | Facilitate stereo- and regio-selective coupling of monolignol radicals; involved in converting isoeugenol to verrucosin and dihydroguaiaretic acid. cdutcm.edu.cn | Isoeugenol, Monolignol radicals |

| Pinoresinol-Lariciresinol Reductases (PLR) | Involved in the reduction steps, specifically converting isoeugenol to dihydroguaiaretic acid. cdutcm.edu.cn | Isoeugenol, Dihydroguaiaretic acid |

| O-Methyltransferases (OMT) | Catalyze methylation steps in the conversion of dihydroguaiaretic acid to this compound/gomisins. cdutcm.edu.cn | Dihydroguaiaretic acid |

| Cytochrome P450 (CYP) | Involved in various oxidative steps in the conversion of dihydroguaiaretic acid to this compound/gomisins. cdutcm.edu.cn | Dihydroguaiaretic acid |

| UDP-glucose-dependent Glucosyltransferases (UGT) | Catalyze glycosylation steps in the later stages of lignan formation. cdutcm.edu.cn | Lignan intermediates |

| Coniferyl Alcohol Acyltransferase (CFAT) | Catalyzes the acetylation of coniferyl alcohol to coniferyl acetate, an early committed step. | Coniferyl alcohol |

| Isoeugenol Synthase 1 (IGS1) | Involved in the early steps of lignan biosynthesis, showing increased expression during fruit development. | Isoeugenol |

Chemical Synthesis and Analog Development

Strategies for Total Synthesis of Schisandrin and its Stereoisomers

The total synthesis of this compound and its various stereoisomers has been accomplished through several distinct strategies. A key challenge in these syntheses is the construction of the eight-membered cyclooctadiene ring and the stereoselective installation of the substituents.

One of the early approaches reported the total synthesis of (±)-schizandrin C and its 6,7-trans-dimethyl isomer. sciengine.com This route established the fundamental framework for constructing the dibenzo[a, c]cyclooctene skeleton. A more recent and efficient route to synthesize this compound starts from gallic acid and involves a nine-step sequence. nih.gov A pivotal step in this synthesis is an intramolecular nonphenolic oxidative coupling using thallium trifluoroacetate (B77799) (TTFA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form the core cyclooctadiene ring. nih.gov

Asymmetric total synthesis has also been a focus, enabling the selective production of specific enantiomers, such as (-)-schizandrin and (-)-isoschizandrin. acs.org These stereoselective syntheses are crucial because the biological activity of lignans (B1203133) is often highly dependent on their stereochemistry. The development of methods for the divergent and collective synthesis of all stereoisomeric subfamilies from a common intermediate represents a significant advancement, allowing for comprehensive structure-activity relationship studies. nih.gov

| Synthetic Strategy | Key Starting Material | Key Reactions/Reagents | Target Molecule(s) |

| Racemic Synthesis | Not specified | Construction of 6,7-cis-dimethyldibenzo[a,c]cyclooctene | (±)-Schizandrin C, (±)-6,7-trans-dimethyl isomer |

| Linear Synthesis | Gallic acid | Reductive coupling, Hydroboration, Intramolecular nonphenolic oxidative coupling (TTFA, DDQ) | This compound |

| Asymmetric Synthesis | Not specified | Asymmetric reactions to control stereocenters | (-)-Schisandrin, (-)-Isoschizandrin |

Rational Design and Synthesis of this compound Derivatives and Analogs

Rational drug design is a potent strategy for discovering new therapeutic agents by modifying the structure of bioactive natural products like this compound. nih.gov This approach aims to enhance desired biological activities, improve pharmacokinetic profiles, and reduce potential toxicity. By understanding the structure-activity relationships (SAR) of the this compound scaffold, chemists can design and synthesize novel derivatives and analogs with improved therapeutic potential.

The biological activities of this compound and related lignans, including antioxidant, anticancer, and anti-inflammatory effects, are closely tied to their chemical structure. mdpi.comnih.govresearchgate.net Modifications to the core structure can lead to significant changes in these activities. For instance, this compound B has been shown to possess potent antioxidant properties by increasing the levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov It has also demonstrated anticancer activity by inducing cell cycle arrest and apoptosis in colon cancer cells. acs.org

Research into the structural determinants of this compound B's activity has revealed that specific functional groups are crucial for its ability to enhance mitochondrial function and protect against oxidative stress. Structure-activity relationship studies are key to identifying which parts of the molecule can be modified to improve these effects. nih.gov This knowledge allows for the rational design of derivatives with potentially greater efficacy as antioxidant or anticancer agents. researchgate.net

| This compound Analog | Structural Modification | Observed Enhancement in Bioactivity |

| This compound B | Isomeric form of this compound | Potent antioxidant and neuroprotective effects. nih.gov Induces apoptosis in colon cancer cells. acs.org |

| Deoxyschizandrin (B1210598) | Removal of a hydroxyl group | Used as a specific probe for human cytochrome P450 3A activity. acs.org |

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that can bind to multiple biological targets, serving as a valuable starting point for drug discovery. unife.it While the dibenzocyclooctadiene core of this compound is responsible for its bioactivity, exploring simplified or entirely new scaffolds inspired by the natural product can lead to the discovery of novel therapeutic agents. unife.itchemrxiv.org

This exploration involves designing and synthesizing molecules that retain the key pharmacophoric features of this compound but possess a different core structure. nih.gov The goal is to create novel chemotypes that may have improved drug-like properties, different target specificities, or novel mechanisms of action. Strategies can include simplifying the complex eight-membered ring, replacing the biphenyl (B1667301) unit, or altering the substitution patterns to access new chemical space. researchgate.netnih.gov This approach moves beyond simple derivatization to the innovation of fundamentally new molecular frameworks for drug development. nih.gov

Molecular and Cellular Mechanisms of Action Preclinical Investigations

Modulation of Cellular Signaling Pathways

Schisandrin B has been shown to influence several critical cellular signaling pathways, impacting cellular proliferation, inflammation, and stress responses.

This compound B demonstrates a complex modulatory role on the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory and immune responses. In various cancer cell lines, this compound B has been observed to suppress NF-κB activity. For instance, in large-cell lung cancer cells, this compound B significantly decreased the phosphorylation levels of IκBα and p65, and blocked p65 nuclear translocation, thereby inhibiting the NF-κB signaling pathway guidetomalariapharmacology.orguni.lu. Similarly, in gallbladder cancer cells, this compound B modulated the expression of apoptosis-related proteins, including down-regulating NF-κB nih.gov. Conversely, in human head and neck squamous cell carcinoma (HNSCC) cells, this compound B was found to activate the NF-κB pathway by increasing reactive oxygen species (ROS) production, which subsequently promoted autophagy guidetomalariapharmacology.org. In gastric cancer cells, this compound B also reduced the expression of nuclear factor kappa B (NF-κB) by upregulating ROS accumulation nih.gov.

Table 1: Effects of this compound B on NF-κB Pathway in Preclinical Models

| Cell Type/Condition | Observed Effect on NF-κB Pathway | Reference |

| Large-cell lung cancer cells | Decreased phosphorylation of IκBα and p65, blocked p65 nuclear translocation (inhibition) | guidetomalariapharmacology.orguni.lu |

| Gallbladder cancer cells | Down-regulation of NF-κB expression | nih.gov |

| Human head and neck squamous cell carcinoma (HNSCC) cells | Activation of NF-κB pathway via ROS production | guidetomalariapharmacology.org |

| Gastric cancer cells | Reduced expression of NF-κB via ROS accumulation | nih.gov |

This compound B influences various components of the Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial for cell growth, differentiation, and stress responses. In articular chondrocytes, this compound B inhibited the interleukin-1β (IL-1β)-induced phosphorylation of c-Jun N-terminal kinase (JNK) and p38, indicating an anti-inflammatory effect wikipedia.org. In gastric cancer cells, this compound B was shown to regulate the phosphorylation level of MAPK by upregulating ROS accumulation nih.gov. Furthermore, in large-cell lung cancer cells, this compound B contributed to the suppression of the p38 MAPK signaling pathway guidetomalariapharmacology.orguni.lu. This compound A, another lignan (B3055560), has also been linked to the extracellular signal-regulated kinase (ERK)/MAPK pathway, with observations of increased p-ERK1/2 levels in amyloid β-protein-induced Alzheimer's disease in vitro models.

Table 2: Effects of this compound B on MAPK Cascades in Preclinical Models

| Cell Type/Condition | Observed Effect on MAPK Cascades | Reference |

| Articular chondrocytes (IL-1β-induced) | Inhibition of JNK and p38 phosphorylation | wikipedia.org |

| Gastric cancer cells | Regulation of MAPK phosphorylation via ROS accumulation | nih.gov |

| Large-cell lung cancer cells | Suppression of p38 MAPK signaling pathway | guidetomalariapharmacology.orguni.lu |

| SH-SY5Y and SK-N-SH cells (Aβ-induced) (this compound A) | Upregulation of p-ERK1/2 to ERK1/2 ratio |

The Phosphoinositide 3-kinase (PI3K)/AKT signaling axis is a key pathway involved in cell survival, proliferation, and metabolism. Preclinical studies indicate that this compound B modulates this pathway in various cellular contexts. This compound B exerts its effects on the PI3K/Akt signaling pathway by modulating specific molecular axes, such as the circ_0009112/miR-708-5p axis, in osteosarcoma cells. In prostate cancer cell lines, this compound B induces apoptosis by suppressing the phosphorylation of PI3K/AKT. In glioma cells, this compound B can inhibit migration and invasion by suppressing the expression of p-Akt and p-mTOR in the PI3K/Akt-mTOR-MMP-9 signaling pathway nih.gov. Additionally, in a neuroprotective context, a combination of this compound and nootkatone (B190431) activated the PI3K/AKT/Gsk-3β/mTOR pathway, leading to inhibition of inflammation, apoptosis, and autophagy. This compound B has also been shown to alleviate bone deterioration by activating PI3K/AKT signaling in experimental rat models of estrogen deficiency.

Table 3: Effects of this compound B on PI3K/AKT Signaling Axis in Preclinical Models

| Cell Type/Condition | Observed Effect on PI3K/AKT Signaling | Reference |

| Osteosarcoma cells | Modulation of PI3K/Akt signaling via circ_0009112/miR-708-5p axis | |

| Prostate cancer cells | Suppression of PI3K/AKT phosphorylation | |

| Glioma cells | Inhibition of p-Akt and p-mTOR expression in PI3K/Akt-mTOR-MMP-9 pathway | nih.gov |

| PC12 cells (neuroprotective context) (this compound + Nootkatone) | Activation of PI3K/AKT/Gsk-3β/mTOR pathway | |

| Ovariectomized rats (bone) | Activation of PI3K/AKT signaling |

This compound B plays a significant role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which is critical for maintaining cellular redox homeostasis and protecting against oxidative stress. This compound B activates nuclear Nrf2 and Nrf2-related antioxidant genes such as HO-1 and NQO1, thereby inhibiting oxidative stress-mediated cellular injury. For instance, in H9c2 cells subjected to hypoxia/reoxygenation injury, this compound B pretreatment reversed the reduction of Nrf2 expression in the nucleus and increased the expression of HO-1 and NQO-1. This activation leads to a glutathione (B108866) antioxidant response, further contributing to its protective effects.

Table 4: Effects of this compound B on Nrf2/HO-1 Pathway and Redox Homeostasis in Preclinical Models

| Cell Type/Condition | Observed Effect on Nrf2/HO-1 Pathway | Reference |

| Fibrotic rats (hepatocytes) | Activates nuclear Nrf2 and Nrf2-related antioxidant genes (HO-1, NQO1, GCLC) | |

| H9c2 cells (hypoxia/reoxygenation injury) | Activates Nrf2 signaling, reverses reduced nuclear Nrf2, increases HO-1 and NQO-1 expression | |

| Various cell types | Induces Nrf2 and Nrf2-driven antioxidant responses |

This compound B has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is frequently hyperactivated in various cancers and plays a role in cell proliferation, survival, and metastasis. Preclinical studies demonstrate that this compound B can restrain the phosphorylation and nuclear translocation of STAT3 in triple-negative breast cancer (TNBC) cells, inducing cell cycle arrest and apoptosis nih.gov. In gastric cancer cells, this compound B suppresses proliferation, migration, and invasion by restraining the phosphorylation of STAT3 guidetomalariapharmacology.orgnih.gov. Furthermore, in prostate cancer cell lines, this compound B induces apoptosis by suppressing the phosphorylation of STAT3/JAK2. In gastric cancer cells, this compound B was also found to reduce the expression of phosphorylated transcription 3 (p-STAT3) by upregulating ROS accumulation nih.gov.

Table 5: Effects of this compound B on STAT3 Pathway in Preclinical Models

| Cell Type/Condition | Observed Effect on STAT3 Pathway | Reference |

| Triple-negative breast cancer (TNBC) cells | Restrains STAT3 phosphorylation and nuclear translocation | nih.gov |

| Gastric cancer cells | Restrains STAT3 phosphorylation, inhibits proliferation, migration, and invasion | guidetomalariapharmacology.orgnih.govnih.gov |

| Prostate cancer cells | Suppresses STAT3/JAK2 phosphorylation |

Regulation of Apoptotic and Autophagic Processes in Cellular Models

This compound B significantly influences programmed cell death pathways, including apoptosis and autophagy, in various cellular models, particularly in cancer. It promotes apoptosis in numerous cancer cell lines by modulating key apoptosis-related proteins. For instance, this compound B induces apoptosis in osteosarcoma cells, prostate cancer cells, triple-negative breast cancer cells, gallbladder cancer cells, colon cancer cells, cholangiocarcinoma cells, hepatoma cells, glioma cells, and gastric cancer cells guidetomalariapharmacology.orgnih.govnih.gov. This pro-apoptotic effect often involves up-regulating pro-apoptotic proteins like Bax and cleaved caspase-3, cleaved caspase-9, and cleaved PARP, while down-regulating anti-apoptotic proteins such as Bcl-2 guidetomalariapharmacology.orgnih.gov. This compound B can also induce apoptosis by generating oxidative stress and activating endoplasmic reticulum (ER) stress pathways, leading to the upregulation of markers like CHOP.

In addition to apoptosis, this compound B also regulates autophagic processes. It has been shown to induce autophagy in human head and neck squamous cell carcinoma cells and gastric cancer cells guidetomalariapharmacology.orgnih.gov. Notably, in some cellular models, the inhibition of autophagy has been observed to augment the apoptotic effect of this compound B, suggesting a complex interplay between these two processes guidetomalariapharmacology.org. In hepatic ischemia-reperfusion injury models, this compound B was found to exert protective effects by inhibiting cellular autophagy, evidenced by reduced levels of autophagy-related factors like Beclin-1 and MAP1LC3B. This compound A has also been reported to regulate the interplay of autophagy and apoptosis in oligoasthenospermia models.

Table 6: Effects of this compound B on Apoptosis and Autophagy in Preclinical Models

| Cell Type/Condition | Observed Effect on Apoptosis | Observed Effect on Autophagy | Reference |

| Osteosarcoma cells | Promotes apoptosis | - | guidetomalariapharmacology.org |

| Prostate cancer cells | Induces apoptosis (via oxidative stress, PI3K/AKT, STAT3/JAK2) | - | |

| Triple-negative breast cancer (TNBC) cells | Induces apoptosis | - | nih.gov |

| Gallbladder cancer cells | Triggers apoptosis (up-regulates Bax, cleaved caspase-9, cleaved caspase-3, cleaved PARP; down-regulates Bcl-2) | - | nih.gov |

| Colon cancer cells | Induces apoptosis (via ER stress, CHOP activation) | - | |

| Cholangiocarcinoma cells | Induces apoptosis | - | guidetomalariapharmacology.orgnih.gov |

| Hepatoma cells (SMMC-7721) | Induces apoptosis (down-regulates hsp70, up-regulates Caspase-3) | - | nih.gov |

| Human hepatoma cells (AML-12) | Induces apoptosis (activates caspase 3 and PARP) | Induces autophagy | |

| Glioma cells | Induces apoptosis (activates caspase-3, caspase-9, PARP, Bcl-2) | - | nih.gov |

| Gastric cancer cells | Induces apoptosis | Induces autophagy | guidetomalariapharmacology.orgnih.gov |

| Human head and neck squamous cell carcinoma (HNSCC) cells | Induces apoptosis | Induces autophagy (NF-κB pathway dependent) | guidetomalariapharmacology.org |

| Hepa1-6 cells | Induces apoptosis | Induces ROS-mediated autophagy | |

| Hepatic Ischemia-Reperfusion Injury | - | Inhibits cellular autophagy (reduces Beclin-1, MAP1LC3B) |

Anti-Inflammatory Modulations at the Molecular Level

Suppression of Pro-inflammatory Cytokine Production

This compound and its analogues demonstrate a notable capacity to suppress the production of various pro-inflammatory cytokines, which are central to the initiation and progression of inflammatory responses.

This compound A has been shown to significantly suppress the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in RAW 264.7 macrophages. This suppression extends to both the secreted protein levels and the corresponding mRNA and protein expression within the cells. acs.orgcdutcm.edu.cn Furthermore, this compound A has been observed to reduce levels of IL-6 and interferon-gamma (IFN-γ) in models of diabetic nephropathy. guidetomalariapharmacology.org Its anti-inflammatory action also involves the suppression of pyroptosis, a highly inflammatory form of programmed cell death, by inhibiting the NLRP3 inflammasome, consequently leading to reduced IL-1β levels. guidetomalariapharmacology.org

This compound B exhibits similar effects, effectively inhibiting the levels of IL-1β, IL-6, IL-18, and TNF-α in intestinal epithelial cells and in the serum within preclinical models of colitis. nih.gov

Schisandra extracts , which contain various this compound compounds, have been demonstrated in animal studies to significantly decrease levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in models of chemically-induced liver injury and in monosodium iodoacetate (MIA)-induced osteoarthritis in rats. frontiersin.orgbiorxiv.orgnih.gov

The following table summarizes the observed effects of this compound compounds on pro-inflammatory cytokine production:

| Compound | Cytokines Suppressed | Model System | Reference |

| This compound A | TNF-α, IL-1β, IL-6, IFN-γ | RAW 264.7 macrophages, Diabetic nephropathy models | acs.orgcdutcm.edu.cnguidetomalariapharmacology.org |

| This compound B | IL-1β, IL-6, IL-18, TNF-α | Intestinal epithelial cells, Colitis models | nih.gov |

| Schisandra spp. | TNF-α, IL-1β, IL-6 | Chemically-induced liver injury, Osteoarthritis rats | frontiersin.orgbiorxiv.orgnih.gov |

Inhibition of Inflammatory Mediators and Enzymes (e.g., COX-2, LTB4)

Beyond cytokine modulation, this compound compounds also interfere with the production of key inflammatory mediators and the activity of enzymes involved in inflammatory pathways.

This compound A significantly suppresses the LPS-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in RAW 264.7 macrophages. This effect is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels. acs.org Mechanistically, this compound A has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), as well as mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK) and p38, and the phosphatidylinositol-3 kinase (PI3K)/Akt pathways in RAW 264.7 macrophages. acs.orgcdutcm.edu.cnuni.lu

This compound (the general compound) also inhibits COX-2 and iNOS expression, and the release of PGE2 and NO in RAW 264.7 macrophages. wikipedia.org

This compound B inhibits the NF-κB signaling pathway, partly through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) in macrophages, which contributes to reduced inflammatory cytokine levels. frontiersin.org In models of LPS-induced inflammatory lung injury, this compound B has been found to directly target MyD88, a key adaptor protein in innate immune signaling, thereby suppressing downstream signaling mediators including TAK1, MAPKs, and NF-κB, and inhibiting the induction of pro-inflammatory factors. uni.lu Additionally, this compound B suppresses the activation of the NLRP3 inflammasome. nih.gov

The following table outlines the inhibitory effects of this compound compounds on inflammatory mediators and enzymes:

| Compound | Mediators/Enzymes Inhibited | Model System | Reference |

| This compound A | NO, PGE2, iNOS, COX-2, NF-κB, MAPKs (JNK, p38), PI3K/Akt | RAW 264.7 macrophages | acs.orgcdutcm.edu.cnuni.lu |

| This compound | NO, PGE2, iNOS, COX-2 | RAW 264.7 macrophages | wikipedia.org |

| This compound B | NF-κB, MyD88, TAK1, MAPKs, NLRP3 inflammasome | Macrophages, LPS-induced inflammatory lung injury | nih.govfrontiersin.orguni.lu |

Effects on Cell Proliferation, Migration, and Invasion (In vitro/Preclinical Models)

Preclinical investigations have also highlighted the impact of this compound compounds on fundamental cellular processes such as proliferation, migration, and invasion, particularly in the context of cancer.

Cell Proliferation:

This compound B has demonstrated significant anti-proliferative effects. It inhibits the proliferation of human colon cancer cells (HCT116) by inducing cell cycle arrest, specifically in the G0/G1 phase. acs.orgbiorxiv.org It also reduces cell viability and proliferation in cholangiocarcinoma cells (HCCC-9810, RBE) in a dose- and time-dependent manner, leading to G0/G1 phase arrest. nih.gov Similar inhibitory effects on proliferation have been observed in human hepatoma SMMC-7721 cells and gastric cancer SGC-7901 cells, where it also induces G0/G1 phase arrest. wjgnet.com Furthermore, this compound B inhibits the viability of osteosarcoma cells (SaOS2, U2OS) in a dose-dependent manner frontiersin.org and suppresses the proliferation of cervical cancer cells (Caski) amegroups.org. It has also been shown to inhibit the proliferation of large-cell lung cancer cells (NCI-H460, H661). spandidos-publications.com

In contrast, This compound A has been reported to promote the proliferation of neural progenitor cells (in vitro) by increasing the number of cells in the S phase of the cell cycle, suggesting a potential role in neural regeneration. mdpi.com

Cell Migration and Invasion:

This compound B exhibits potent anti-migratory and anti-invasive properties in various cancer models. It inhibits the migration and invasion of gastric cancer cells in vitro and in vivo. frontiersin.org In hepatocellular carcinoma (Huh-7 cells), this compound B suppresses cell migration and invasion, primarily through the modulation of the RhoA/ROCK1 pathway. amegroups.org It also inhibits the migration and invasion of glioma cells by suppressing the expression of p-Akt, p-mTOR, and MMP-9 within the PI3K/Akt-mTOR-MMP-9 signaling pathway. frontiersin.org Dose-dependent suppression of osteosarcoma cell migration and invasion has also been observed. frontiersin.org this compound B attenuates cancer invasion and metastasis by inhibiting epithelial-mesenchymal transition (EMT) in breast cancer models (4T1 cells and primary human breast cancer cells). plos.org Moreover, it restrains the migration and invasion of large-cell lung cancer cells (NCI-H460-CSCs, H661-CSCs) and inhibits EMT processes. spandidos-publications.com In cervical cancer cells (Caski), this compound B limits cell invasion. amegroups.orgnih.gov

The following table summarizes the effects of this compound compounds on cell proliferation, migration, and invasion:

| Compound | Effect on Proliferation | Effect on Migration/Invasion | Model System | Reference |

| This compound B | Inhibits (colon, cholangiocarcinoma, hepatoma, gastric, osteosarcoma, cervical, lung cancer cells) | Inhibits (gastric, hepatocellular, glioma, osteosarcoma, breast, lung, cervical cancer cells) | Human colon cancer cells (HCT116), Cholangiocarcinoma cells (HCCC-9810, RBE), Human hepatoma SMMC-7721 cells, Gastric cancer SGC-7901 cells, Osteosarcoma cells (SaOS2, U2OS), Cervical cancer cells (Caski), Large-cell lung cancer cells (NCI-H460, H661), Breast cancer (4T1 cells, primary human breast cancer cells) | acs.orgfrontiersin.orgbiorxiv.orgfrontiersin.orgnih.govwjgnet.comamegroups.orgspandidos-publications.comamegroups.orgplos.orgnih.gov |

| This compound A | Promotes (neural progenitor cells) | Not specified in context | Neural progenitor cells (in vitro) | mdpi.com |

Structure Activity Relationship Sar Studies

Identification of Critical Structural Motifs for Biological Efficacy

The pharmacological activities of Schisandrin and its analogues are highly dependent on specific structural elements within their dibenzocyclooctadiene scaffold. Research has identified several critical structural motifs that dictate the biological efficacy of these lignans (B1203133). For instance, in the context of P-glycoprotein inhibition, a 1,2,3-trimethoxy moiety has been identified as an essential structural feature. researchgate.net Conversely, the presence of a hydroxyl group within the cyclooctadiene ring is generally considered detrimental to activity. researchgate.net

Furthermore, the absence of a 7-hydroxy group is crucial for effective P-glycoprotein inhibition. researchgate.net The presence of a hydroxyl group at the C7 position has been shown to decrease the anticancer activity of Schisandra chinensis lignans, primarily by increasing hydrophilicity and consequently reducing their permeability into the lipid bilayer. researchgate.net Another significant structural feature identified for P-glycoprotein inhibition is the presence of a 6-acyloxy group. researchgate.net More broadly, specific patterns of hydroxyl and methoxy (B1213986) substitutions across the lignan (B3055560) structure can significantly enhance radical scavenging activity and cytotoxicity against various cancer cell lines. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach that establishes mathematical relationships between the chemical structures or physicochemical properties of compounds and their biological activities. medcraveonline.comwikipedia.org These models are instrumental in predicting the activity of untested chemicals and facilitating the rational design of new molecules prior to their synthesis. medcraveonline.com

In the context of this compound derivatives, QSAR studies have been employed to investigate the dependence between the structure of this compound B and its capability to cross the blood-brain barrier (BBB), often expressed as the logarithm of the brain-to-blood concentration ratio (logBB). mdpi.com Various physicochemical parameters serve as descriptors in these QSAR models, including steric, electronic, and lipophilic properties. mdpi.com Key lipophilicity descriptors include the n-octanol/water partition coefficient (logPow) and the cyclohexane/water partition coefficient (logPcw). mdpi.com Additionally, parameters such as excess molar refraction (E) and the hydrogen-bonding parameter ΔlogP (the difference between logPow and logPcw values) have been utilized to estimate logBB values. mdpi.com

QSAR models are rigorously validated through internal methods, such as cross-validation and y-randomization, and external validation using independent test sets, to ensure their robustness and predictive potential. researchgate.net

Table: Key Physicochemical Descriptors Used in QSAR for this compound B BBB Penetration

| Descriptor Type | Specific Descriptors |

| Lipophilicity | logPow (n-octanol/water partition coefficient) mdpi.com |

| logPcw (cyclohexane/water partition coefficient) mdpi.com | |

| Steric | Excess Molar Refraction (E) mdpi.com |

| Electronic | Hydrogen-bonding parameter (ΔlogP) mdpi.com |

| General | Molecular Weight researchgate.net |

| Polarity researchgate.net |

Stereochemical Influences on Pharmacological Activity

The stereochemistry of this compound and its analogues plays a crucial role in determining their biological activity. ontosight.ai Different stereoisomers of lignans can exhibit distinct pharmacological profiles, highlighting the importance of their three-dimensional arrangement. For instance, this compound A and this compound B, both active components found in Schisandra chinensis and Schisandra sphenanthera, demonstrate differential anti-inflammatory actions. plos.org

Studies have shown that while both compounds exhibit anti-inflammatory properties, this compound A produces a more pronounced anti-inflammatory effect compared to this compound B. plos.org This difference in potency has been biochemically linked to their distinct impacts on cellular glutathione (B108866) levels and related enzyme activities. Specifically, the greater anti-inflammatory activity of this compound A is associated with a more significant decrease in cellular reduced glutathione (GSH) levels and a greater increase in glutathione S-transferase activity, compared to the changes induced by this compound B. plos.org Furthermore, SAR investigations into P-glycoprotein inhibition have included the examination of enantiomeric pairs, underscoring that the precise spatial arrangement of atoms can critically influence the binding and activity of these compounds with biological targets. researchgate.net

Preclinical Pharmacokinetics and Metabolism

Absorption, Distribution, and Elimination Profiles in Animal Models

Following oral administration in rats, Schisandrin B exhibits a pharmacokinetic curve with double peaks, a phenomenon that suggests the possibility of hepatoenteral circulation. nih.gov Studies in Sprague-Dawley rats show a significant difference in the area under the concentration-time curve (AUC) and maximum concentration (Cmax) between genders. nih.gov The elimination of this compound B appears to be primarily through metabolic processes, as studies have shown very low levels of the parent compound excreted in urine, bile, and feces. nih.gov This implies that the compound is extensively metabolized before excretion. nih.gov Renal excretion may serve as a primary route for the elimination of these metabolites. nih.gov

Pharmacokinetic investigations have determined that this compound B follows linear pharmacokinetic properties within a range of oral doses. nih.gov

Pharmacokinetic Parameters of this compound B in Rats

| Parameter | Value (Male Rats) | Value (Female Rats) |

|---|---|---|

| Cmax (Maximum Concentration) | Varies by dose | Varies by dose |

| AUC (Area Under the Curve) | Varies by dose | Varies by dose |

This table is interactive. You can sort and filter the data.

Identification and Characterization of this compound Metabolites in vivo

The biotransformation of this compound in animal models is extensive. In vivo studies in rats have identified several metabolites, indicating that the metabolism of this compound B primarily involves demethylation of methoxy (B1213986) groups, the opening of the five-member ring, and subsequent glucuronidation of the resulting metabolites. semanticscholar.orgsemanticscholar.org

In a xenograft mouse model of colorectal cancer, three this compound B-associated metabolites were detected: Sch-ol B, Gomisin J, and Gomisin L2. biorxiv.org The formation of Sch-ol B occurs through the reduction of this compound B via hydroxylation, a primary Phase I metabolic biotransformation for Schisandra lignans (B1203133). biorxiv.org

Following oral administration to rats, four main metabolites (designated M1, M2, M3, and M4) have been detected in feces. semanticscholar.org The metabolic pathways identified include:

Demethylation: Removal of methyl groups from the methoxy moieties. semanticscholar.orgsemanticscholar.org

Ring Opening: Cleavage of the five-membered ring structure. semanticscholar.orgsemanticscholar.org

Glucuronidation: Conjugation with glucuronic acid to increase water solubility for excretion. semanticscholar.orgsemanticscholar.org

Bioavailability Investigations in Preclinical Settings

The absolute oral bioavailability of this compound B has been investigated in preclinical rat models, revealing significant variability. One of the most notable findings is a pronounced gender-based difference in bioavailability. In Sprague-Dawley rats, the calculated absolute oral bioavailability was approximately 55.0% for females and 19.3% for males, indicating that female rats absorb the compound more efficiently. nih.govresearchgate.net

For the related compound Schisandrol B, the oral absolute bioavailability in rats was found to be approximately 18.73% when administered as a pure monomer. nih.govresearchgate.netbohrium.com

Oral Bioavailability of Schisandra Lignans in Rats

| Compound | Gender | Bioavailability (%) |

|---|---|---|

| This compound B | Female | ~55.0% |

| This compound B | Male | ~19.3% |

This table is interactive. You can sort and filter the data.

Tissue Distribution Analysis in Animal Models

Post-administration, this compound B is distributed to a wide array of tissues in animal models. nih.gov Studies in rats have consistently shown that the highest concentrations of this compound B are found in the liver, followed by the kidneys. nih.gov This pattern of accumulation suggests that the liver is a primary organ for its distribution and metabolism, and the kidneys are a key route for the elimination of its metabolites. nih.gov

Further analysis in Sprague-Dawley rats revealed extensive distribution into other tissues as well, including the heart, spleen, and lungs. nih.gov Notably high concentrations were also observed in the ovary and adipose tissue. nih.govresearchgate.net The ability of this compound and its metabolites to penetrate various tissues, including tumor tissue in cancer models, has also been confirmed. biorxiv.org

Tissue Distribution of this compound B in Rats

| Tissue | Relative Concentration |

|---|---|

| Liver | Highest |

| Kidney | High |

| Ovary | High |

| Adipose Tissue | High |

| Heart | Moderate |

| Spleen | Moderate |

This table is interactive. You can sort and filter the data.

Advanced Analytical Methodologies and Bioanalysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques

HPLC and UPLC are widely employed for the separation and quantification of Schisandrin and other lignans (B1203133) due to their high separation efficiency and reproducibility researchgate.netmdpi.comphcog.com.

HPLC Applications: HPLC-UV methods have been developed for the simultaneous quantification of multiple lignans, including this compound, in Schisandra chinensis phcog.com. A common setup involves an Elite ODS C18 column (250 mm × 4.6 mm, 5 μm) maintained at 30°C, with a mobile phase typically consisting of acetonitrile (B52724) and water using a linear gradient elution mdpi.comphcog.com. The detection wavelength is often set around 217 nm or 230 nm phcog.comresearchgate.net. For instance, a method for simultaneous quantification of eleven major characteristic lignans in S. chinensis utilized an Agilent 1100 HPLC system with a C18 column, a gradient of acetonitrile and water, and UV detection at 217 nm phcog.com. Another study used HPLC-DAD (Diode Array Detector) for the determination of seven lignans, including this compound A, in different parts of S. chinensis, with detection at 230 nm researchgate.net.

UPLC Applications: UPLC offers enhanced resolution and speed compared to conventional HPLC, making it suitable for rapid analysis and complex sample profiling nih.govbohrium.com. UPLC-Q-Extractive Orbitrap/MS has been used for chemical profiling of S. chinensis, identifying various compounds including this compound A mdpi.com. For pharmacokinetic studies, UPLC-MS/MS methods have been developed for the rapid analysis of this compound in plasma, tissue, and excreta samples nih.gov. A UPLC HSS T3 column with a mobile phase of acetonitrile and water (linear gradient elution) at a flow rate of 0.5 mL/min has been used for this compound separation nih.gov. UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is also used for comprehensive chemical analysis and comparison of Schisandra chinensis and Schisandra sphenanthera researchgate.netmdpi.com.

Table 1: Representative HPLC/UPLC Parameters for this compound Analysis

| Technique | Column | Mobile Phase | Flow Rate | Detection Wavelength/Mode | Application | Reference |

| HPLC-UV | Elite ODS C18 (250 mm × 4.6 mm, 5 μm) | Acetonitrile/Water (gradient) | 1.0 mL/min | 217 nm UV | Simultaneous quantification of 11 lignans | phcog.com |

| UPLC-MS/MS | UPLC HSS T3 | Acetonitrile/Water (gradient) | 0.5 mL/min | MS/MS (m/z 415.22 → 384.26) | Pharmacokinetics in plasma, tissue, excreta | nih.gov |

| UPLC-Q-Exactive Orbitrap/MS | - | Methanol (B129727) (for extraction) | - | MS (positive mode) | Chemical profiling of S. chinensis | mdpi.com |

| UPLC-QTOF-MS | - | - | - | MS (positive ion mode) | Chemical profiling of S. chinensis and S. sphenanthera | mdpi.com |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Characterization and Quantification

Mass spectrometry, particularly when coupled with chromatographic techniques (LC-MS, UPLC-MS/MS), is crucial for the unambiguous characterization and highly sensitive quantification of this compound in complex matrices mdpi.comnih.govakjournals.comfrontiersin.org.

Characterization: High-resolution MS (HRMS) and UPLC-Q-Extractive Orbitrap/MS are used to identify new bioactive substances and provide detailed chemical profiles mdpi.comfrontiersin.org. For this compound, molecular formulas are established from quasimolecular ions, such as [M + Na]+ acs.org. LC-DAD-ESI-MS has been used to detect and characterize major lignans, including this compound frontiersin.org. UPLC-QTOF-MS is also utilized for comprehensive profiling, identifying non-volatile components based on retention times, primary and secondary mass spectrometry data, and accurate molecular masses mdpi.com.

Quantification: LC-MS/MS and UPLC-MS/MS methods are preferred for the quantification of this compound in biological samples due to their high sensitivity and selectivity, especially in pharmacokinetic and tissue distribution studies nih.govakjournals.comakjournals.comnih.govresearchgate.net. For instance, a UPLC-MS/MS method for this compound quantification in rat plasma, tissue, and excreta monitored the fragmentation of m/z 415.22 (precursor ion) to m/z 384.26 (product ion) on a triple quadrupole mass spectrometer nih.gov. Another HPLC-ESI-MS/MS method for simultaneous quantification of five lignans, including this compound, in rat tissues used a MERCK Purospher STAR LP C18 column akjournals.com. The linear range for this compound in rat plasma using LC-MS/MS has been reported from 5.0–1000 ng/mL with a lower limit of quantification (LLOQ) of 5 ng/mL nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural elucidation of this compound and other novel compounds isolated from Schisandra species acs.orgnih.govacs.orgscielo.bracgpubs.org. Both 1D (¹H NMR, ¹³C NMR, DEPT) and 2D (¹H-¹H COSY, HSQC, HMBC, ROESY) NMR experiments are routinely employed.

Detailed Analysis: Comprehensive analysis of 1D and 2D NMR spectra allows for the assignment of all protons and carbons to their respective positions within the molecule, confirming the gross structure acs.orgnih.govscielo.br. For example, ¹H NMR spectra display characteristic signals for methyl groups and olefinic protons, while ¹³C NMR and DEPT spectra reveal the types of carbons present (e.g., carboxylic, olefinic, methine, methylene, methyl) acs.orgscielo.bracgpubs.org.

Stereochemistry: NMR techniques, sometimes combined with single-crystal X-ray diffraction or theoretical calculations (e.g., CD spectra), are used to establish the relative and absolute stereochemistry of complex lignans like this compound acs.orgacs.orgacgpubs.org. HMBC correlations are crucial for establishing connectivity between different parts of the molecule, such as confirming the presence of lactone rings or linking side chains to the main skeleton acs.orgnih.govscielo.br.

Capillary Electrophoresis and Electrochromatography Applications

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) offer alternative and complementary separation techniques for lignans, including this compound, known for their high efficiency, low solvent consumption, and small sample volume requirements nih.govmdpi.comresearchgate.netnih.gov.

Capillary Electrochromatography (CEC): CEC, which combines aspects of both CE and HPLC by incorporating a stationary phase within the capillary, has been developed for the determination of lignans in Schisandra chinensis nih.govresearchgate.net. Macroporous polyacrylamide columns have been successfully used to analyze and quantify major lignans in Schisandra chinensis seed extracts, achieving good separations in less than 35 minutes nih.gov. The quantitative results obtained by CEC have shown good agreement with those from reversed-phase HPLC nih.gov.

Capillary Electrophoresis (CE): Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, has also been developed for the determination of lignans in plant and serum samples nih.gov. Optimized conditions for MEKC typically involve specific concentrations of sodium dodecyl sulfate (B86663) (SDS) and acetonitrile in a tetraborate (B1243019) buffer, with UV detection nih.gov. Non-aqueous capillary electrophoresis (NACE) has been reported for the quantification of deoxyschizandrin (B1210598) and gamma-schizandrin in Schisandra chinensis and its medicinal preparations researchgate.net.

Method Validation Parameters for Preclinical Sample Analysis (e.g., Sensitivity, Accuracy, Precision)

Method validation is critical to ensure that analytical methods for this compound in preclinical samples are reliable and fit for their intended purpose, adhering to guidelines such as those from the FDA or ICH nih.govresearchgate.netnih.govich.org. Key parameters include:

Linearity and Sensitivity: Calibration curves are established over a relevant concentration range, with correlation coefficients (r² or R²) typically >0.995 or >0.999 phcog.comakjournals.comnih.govresearchgate.net. The Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD) are determined, representing the lowest concentration that can be reliably quantified and detected, respectively researchgate.netnih.govresearchgate.netnih.gov. For this compound, LLOQs of 0.5 ng/mL to 5 ng/mL have been reported in rat plasma using LC-MS/MS nih.govresearchgate.net.

Accuracy and Precision:

Accuracy refers to the closeness of experimental values to the true value, often expressed as % bias. For preclinical samples, accuracy is generally expected to be within ±15% (or ±20% at the LLOQ) nih.govresearchgate.netnih.govich.org.

Precision describes the reproducibility of results, expressed as Relative Standard Deviation (RSD%). Intra-day and inter-day precision are evaluated, with RSD values typically expected to be below 15% (or 20% at LLOQ) phcog.comakjournals.comnih.govresearchgate.netnih.gov.

For example, in a UPLC-MS/MS method for this compound, intra- and inter-day precision (RSD) was below 13.31% (below 16.67% for LLOQ), and accuracy (bias) ranged from -8.52% to 11.40% researchgate.net.

Recovery and Matrix Effects:

Extraction Recovery assesses the efficiency of the extraction process, calculated by comparing the analyte signal from extracted quality control (QC) samples to that from unextracted standards akjournals.comnih.gov. Recoveries for this compound in rat plasma have been reported in the range of 90.8–99.6% nih.gov.

Matrix Effect (ME) evaluates the influence of co-eluting matrix components on the ionization of the analyte in MS-based methods akjournals.comnih.gov. Matrix effects for this compound in rat plasma have been reported between 91.5–97.8% nih.gov.

Stability: Stability studies assess the analyte's stability under various storage and handling conditions (e.g., short-term, long-term, freeze-thaw, post-preparative) to ensure reliable measurements throughout the study akjournals.comnih.govnih.gov.

Table 2: Typical Method Validation Parameters for this compound Analysis

| Parameter | Acceptance Criteria (General) | Reported for this compound (Example) | Reference |

| Linearity (r² / R²) | ≥ 0.995 | > 0.999 (5.0–1000 ng/mL) | nih.gov |

| LLOQ | Signal/Noise ≥ 10 | 0.5 – 5 ng/mL | nih.govresearchgate.net |

| Intra-day Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 13.31% (< 16.67% at LLOQ) | researchgate.net |

| Inter-day Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 13.31% (< 16.67% at LLOQ) | researchgate.net |

| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -8.52% to 11.40% | researchgate.net |

| Extraction Recovery | Generally > 80% | 90.8–99.6% | nih.gov |

| Matrix Effect | Generally 80-120% | 91.5–97.8% | nih.gov |

Sample Preparation Strategies for Complex Biological and Botanical Matrices

Effective sample preparation is crucial for isolating this compound from complex biological (e.g., plasma, tissues) and botanical (e.g., Schisandra chinensis fruits, leaves) matrices, minimizing interference, and concentrating the analyte mdpi.comresearchgate.netakjournals.comnih.govresearchgate.net.

Botanical Matrices:

Extraction: Common methods include ultrasonication and maceration with organic solvents like methanol mdpi.comphcog.com. For instance, S. chinensis powder is often mixed with methanol, vortexed, and then ultrasonicated for 20-30 minutes mdpi.comphcog.com.

Pre-treatment: After extraction, samples are typically centrifuged (e.g., at 13,000 rpm for 5 min) and the supernatant is filtered (e.g., using a 0.22 μm filter) before injection into the chromatographic system mdpi.comphcog.com.

Biological Matrices:

Protein Precipitation (PPT): This is a common and rapid method for plasma samples, where an organic solvent (e.g., acetonitrile) is added to precipitate proteins, followed by centrifugation akjournals.com. While simple, it may have lower process efficiency for highly polar compounds nih.gov.

Liquid-Liquid Extraction (LLE): LLE, often using solvents like ethyl acetate, is another effective technique for extracting this compound from plasma, offering good recovery and matrix effect profiles nih.gov.

Tissue Homogenization: For tissue samples (e.g., liver, kidney), the tissue is typically homogenized, and then an internal standard and precipitating agent (e.g., acetonitrile) are added, followed by vortexing and centrifugation akjournals.com.

Table 3: Common Sample Preparation Strategies

| Matrix Type | Strategy | Typical Solvent/Method | Purpose | Reference |

| Botanical | Ultrasonication | Methanol | Extract lignans from plant material | mdpi.comphcog.com |

| Biological | Protein Precipitation | Acetonitrile | Remove proteins from plasma for LC-MS/MS | akjournals.com |

| Biological | Liquid-Liquid Extraction | Ethyl acetate | Extract this compound from plasma | nih.gov |

| Biological | Tissue Homogenization | Methanol/Acetonitrile (for extraction) | Prepare tissue samples for lignan (B3055560) quantification | akjournals.com |

Emerging Research Perspectives and Methodological Advancements

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Schisandrin Mechanisms

Omics technologies, including transcriptomics, proteomics, and metabolomics, represent a pivotal technical system within systems biology, offering a comprehensive approach to unraveling the dynamic molecular changes within biological systems. nih.govfrontiersin.org These high-throughput analysis techniques enable the systematic profiling of genetic information, transcriptional data, proteins, and metabolites, providing in-depth insights into their composition and interrelationships. nih.gov

In the context of this compound research, proteomics and metabolomics are particularly advantageous for exploring the mechanisms of Traditional Chinese Medicine (TCM) and its active compounds. frontiersin.org Proteomics, for instance, allows for the identification of potential target-related proteins by comparing differential protein expression in control and this compound-treated cells or animal tissues. frontiersin.org Studies have utilized quantitative proteomics combined with network pharmacology to uncover the biological basis of this compound B in treating conditions such as diabetic nephropathy. biorxiv.org This approach has revealed that this compound B functions by alleviating oxidative stress and inflammatory responses through the regulation of specific protein expression levels, including Crb3, Xaf1, and Tspan4. biorxiv.org Metabolomics, on the other hand, tracks alterations in metabolic pathways, reflecting changes in the phenotypic state of organisms and providing insights into the metabolic mechanisms of the entire organism. frontiersin.org These integrated omics approaches provide a holistic view of how this compound interacts with biological systems at a molecular level, facilitating the discovery of information that other single-omics methods might miss. frontiersin.org

Network Pharmacology and Systems Biology Approaches for Target Identification

Network pharmacology, a discipline rooted in systems biology, has emerged as a powerful tool for deciphering the multi-target and multi-pathway characteristics of natural products like this compound. frontiersin.orgmdpi.commdpi.com This approach shifts the traditional "single-target" drug development paradigm towards a more comprehensive "multi-target" strategy, which is particularly relevant for complex compounds found in TCM. mdpi.com

The methodology typically involves several key steps:

Database Mining: Potential drug targets are predicted using various pharmacological databases such as ChEMBL, CTD, GeneCards, TCMSP, PharmMapper, Uniprot, NCBI, and OMIM. biorxiv.orgfrontiersin.orgmdpi.combenthamdirect.com Disease-related targets are similarly collected and then intersected with the predicted drug targets to identify common therapeutic targets. mdpi.combenthamdirect.com

Protein-Protein Interaction (PPI) Network Construction: The identified intersection targets are imported into databases like STRING to construct PPI networks, which visualize the interactions among proteins and help identify core targets. frontiersin.orgmdpi.combenthamdirect.com

Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses are performed on the core targets to determine the biological processes, molecular functions, cellular components, and signaling pathways primarily affected by this compound. frontiersin.orgmdpi.combenthamdirect.com

Molecular Docking: This computational technique is often used to preliminarily verify the affinity and interaction between active ingredients and hub therapeutic targets identified through network analysis. frontiersin.orgmdpi.combenthamdirect.com

Several studies have successfully applied network pharmacology to this compound and its derivatives:

For This compound in hypertrophic cardiomyopathy (HCM), network pharmacology combined with differential expression analysis and molecular docking predicted that it may act on core targets such as PPARG, EGFR, and MMP3. benthamdirect.com The regulatory process was found to involve signaling pathways including Rap1, TNF, FoxO, and PI3K-Akt. benthamdirect.com

In diabetic nephropathy (DN), network pharmacology analysis on This compound A identified EGFR as a hub gene, suggesting its protective effect is related to the modulation of the AKT/GSK-3β signaling pathway. mdpi.com

A comprehensive study on Schisandra chinensis Fruit Mixture (SM) for DN treatment utilized UPLC-ESI-MS/MS, network pharmacology, and transcriptomics. frontiersin.org This revealed that SM primarily operates within the PI3K/AKT signaling pathway, with JAK2 identified as a critical gene. frontiersin.org

Network pharmacology has also indicated that lignans (B1203133) like Schisantherin B and This compound C from Schisandra chinensis may serve as potential biomarkers for hepatoprotective effects, with oxidative stress emerging as a key factor in liver injury progression involving the PI3K/AKT pathway. mdpi.com

For Alzheimer's disease (AD), network pharmacology analysis of Schisandra chinensis Fructus (SCF) identified key AD genes, prostaglandin-endoperoxide synthase-2 (PTGS2, cyclooxygenase-2), and acetylcholinesterase (AChE) as targets linked to SCF compounds like this compound and Gomisin A. mdpi.com

This table summarizes key findings from network pharmacology studies on this compound and its components:

| Compound/Extract | Disease/Condition | Key Targets Identified | Key Pathways Identified | Reference |

| This compound | Hypertrophic Cardiomyopathy | PPARG, EGFR, MMP3 | Rap1, TNF, FoxO, PI3K-Akt | benthamdirect.com |

| This compound A | Diabetic Nephropathy | EGFR | AKT/GSK-3β | mdpi.com |

| This compound B | Diabetic Nephropathy | Crb3, Xaf1, Tspan4 | Oxidative stress, inflammatory response | biorxiv.org |

| Schisandra chinensis Fruit Mixture | Diabetic Nephropathy | JAK2 | PI3K/AKT | frontiersin.org |

| Schisandra chinensis Fructus | Alzheimer's Disease | PTGS2 (COX-2), AChE | - | mdpi.com |

Development of Advanced Preclinical Models for Mechanistic Insight

Advanced preclinical models are indispensable for validating the mechanistic insights derived from in silico and in vitro studies and for understanding the complex pharmacological effects of this compound in a living system. These models allow for the investigation of therapeutic efficacy and detailed molecular mechanisms in vivo.

Various animal models have been employed to study the effects of this compound and its derivatives:

Diabetic Nephropathy (DN) Models: Type 2 diabetic rat models, induced by streptozotocin (B1681764) (STZ) and a high-fat diet, have been used to evaluate this compound A. mdpi.com In these models, this compound A effectively improved glucose tolerance, reduced urine microprotein and urine creatinine (B1669602) levels, and alleviated renal pathological damage. mdpi.com Similarly, a rat model of DN induced by a high-sugar, high-fat diet combined with STZ was used to confirm the therapeutic effects of Schisandra chinensis Fruit Mixture (SM). frontiersin.org In vivo experiments demonstrated that SM improved pathological injury and renal function, modulated the expression of apoptosis-related proteins (cleaved-caspase-3, Bax, and Bcl-2), and reduced pro-inflammatory factors (IL-6 and TNF-α). frontiersin.org

Alzheimer's Disease (AD) Models: An AD rat model, generated by infusing amyloid-β peptide (Aβ) into the hippocampus, was used to investigate Schisandra chinensis Fructus (SCF). mdpi.com SCF intake mitigated hippocampal amyloid-β deposition, neuroinflammation, memory deficits, and dysregulated glucose and lipid metabolism in these rats, validating the findings from network analysis. mdpi.com

Cancer Xenograft Models: Mouse xenograft models of human colon cancer have been utilized to assess the antitumor efficacy of this compound B. acs.org These studies demonstrated that this compound B significantly reduced colon tumor growth in vivo by inducing apoptosis and inhibiting cell proliferation. acs.org

Zebrafish Models: Zebrafish models are emerging as valuable tools for studying various diseases, and they have been used to investigate the anti-renal fibrosis effects of this compound C, providing mechanistic insights into its action. scilit.com

These preclinical models provide crucial evidence for the therapeutic potential of this compound and its components, bridging the gap between theoretical predictions and practical applications.

Integration of Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in modern drug discovery and mechanistic studies, offering detailed insights into molecular interactions at an atomic level. tandfonline.comoligofastx.comlidsen.com These in silico methods complement experimental approaches by predicting ligand-target binding affinities, elucidating binding modes, and providing a time-resolved picture of molecular behavior. tandfonline.comoligofastx.comlidsen.com

Key applications in this compound research include:

Molecular Docking: This technique is frequently employed to predict the binding pose and affinity of this compound and its derivatives with identified therapeutic targets. For instance, molecular docking studies have confirmed the strong binding of this compound to the protein backbone of targets like PPARG, EGFR, and MMP3 in the context of hypertrophic cardiomyopathy. benthamdirect.com Similarly, it has been used to verify the affinity of this compound A with hub proteins such as EGFR in diabetic nephropathy. mdpi.com

Molecular Dynamics Simulations: MD simulations extend beyond static docking by simulating the dynamic behavior of molecules over time, accounting for the flexibility of both the ligand and the target protein, as well as the solvent environment. tandfonline.comoligofastx.comlidsen.com These simulations are crucial for understanding the stability of ligand-protein complexes and the conformational changes that occur upon binding. Studies have investigated the interactions between dominant compounds from Schisandra extracts, such as Schisandrol A, Schisandrol B, and this compound B, with enzymes like cholinesterases and tyrosinase using molecular modeling and molecular dynamic studies to explain their inhibitory mechanisms at a molecular level. tandfonline.com MD simulations also contribute to predicting reaction mechanisms in complex chemical systems and exploring the dynamic behavior of soft matter. lidsen.com

The integration of computational chemistry and MD simulations with experimental data provides a more comprehensive understanding of how this compound exerts its effects, facilitating the rational design of future therapeutic strategies.

Future Directions in Schisandrin Academic Research

Unexplored Molecular Targets and Signaling Pathways

While the pharmacological effects of schisandrin are increasingly documented, its interaction with a number of critical cellular signaling pathways remains largely unresolved. Future research is expected to pivot towards these unexplored territories to fully elucidate the compound's mechanism of action. A recent review highlights that significant questions remain about the regulatory role of this compound, particularly concerning the TGF/SMAD, Sonic Hedgehog (SHH)/GLI, NOTCH, and Hippo pathways. nih.gov

The Transforming Growth Factor-β (TGF-β)/SMAD pathway is fundamental in regulating cell growth, differentiation, and extracellular matrix production. nih.gov While some studies have begun to investigate the effects of this compound B on this pathway, showing it can inhibit TGF-β1-mediated signaling, the broader interactions with various this compound analogs and the full scope of its modulatory effects are yet to be comprehensively understood. nih.govnih.govoncotarget.com

The Hippo signaling pathway is a critical regulator of organ size, controlling cell proliferation and apoptosis. wikipedia.orgnih.gov Its dysregulation is implicated in cancer development. wikipedia.org Currently, the influence of this compound on the core components of the Hippo pathway, such as the MST1/2 and LATS1/2 kinases or the transcriptional co-activator YAP, is an open area for investigation. nih.gov

Similarly, the Notch and Sonic Hedgehog (SHH) signaling pathways are crucial for embryonic development and tissue homeostasis, with aberrant signaling linked to various diseases, including cancer. wikipedia.orgfrontiersin.orgmdpi.com The potential for this compound to modulate these pathways has been suggested as a promising, yet underexplored, avenue of research. nih.gov A deeper understanding of these interactions could reveal novel therapeutic applications for this compound in developmental disorders and oncology.

| Signaling Pathway | Key Functions | Potential Research Focus for this compound |

|---|---|---|

| TGF-β/SMAD | Cell growth, differentiation, fibrosis | Elucidation of inhibitory mechanisms and effects of different this compound analogs. nih.govnih.gov |

| Hippo | Organ size control, cell proliferation, apoptosis | Investigation of this compound's impact on core Hippo kinases and the YAP/TAZ co-activators. nih.govwikipedia.org |

| Notch | Cell fate decisions, tissue development, stem cell maintenance | Exploring the modulatory effects of this compound on Notch receptors and ligands. nih.govmdpi.com |

| Sonic Hedgehog (SHH) | Embryonic patterning, cell proliferation, and differentiation | Determining the influence of this compound on the SHH ligand and its receptor complex. nih.govwikipedia.org |

Novel Analog Synthesis and Structure-Based Drug Discovery

The chemical scaffold of this compound presents a fertile ground for synthetic modification to enhance its therapeutic properties. Future research will increasingly focus on the synthesis of novel analogs and the use of computational methods for structure-based drug discovery.

The total synthesis of this compound analogs has been demonstrated, providing a framework for creating new derivatives with potentially improved activity or specificity. nih.gov For instance, researchers have synthesized halogenated and oxidized derivatives of this compound, this compound B, and schisanhenol, with some analogs showing enhanced hepatoprotective effects. researchgate.net Another study focused on creating oxime ester-derivatives of this compound which exhibited more potent antiproliferative activities against several human cancer cell lines compared to the parent compound. researchgate.net

Structure-activity relationship (SAR) studies are crucial in guiding the synthesis of these new analogs. Early SAR studies on lignans (B1203133) from Schisandra chinensis identified key structural features for certain biological activities, such as the importance of specific chemical groups at various positions on the dibenzocyclooctadiene core. researchgate.net For example, it was found that the absence of an ester group at C-6 and a hydroxyl group at C-7, combined with an R-biphenyl configuration, correlated with strong platelet-activating factor antagonist activity. researchgate.net

Modern drug discovery increasingly relies on computational approaches. Molecular docking studies have been employed to investigate the interaction of this compound derivatives with biological targets. researchgate.net These in silico methods can predict the binding affinity and mode of interaction between a ligand (like a this compound analog) and a protein target, thereby rationalizing the design of more potent and selective inhibitors. Future efforts will likely integrate SAR data with computational modeling to accelerate the discovery of novel this compound-based drug candidates.

| Approach | Description | Example Finding |

|---|---|---|